An In-depth Technical Guide to the Structure of 16:0 Monomethyl PE
An In-depth Technical Guide to the Structure of 16:0 Monomethyl PE
For Researchers, Scientists, and Drug Development Professionals
Introduction
16:0 Monomethyl Phosphatidylethanolamine (B1630911) (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-methyl), hereafter referred to as 16:0 monomethyl PE, is a glycerophospholipid that plays a crucial role as an intermediate in the biosynthesis of phosphatidylcholine (PC).[1] As a member of the N-methylated phosphatidylethanolamine series, its structure and properties are of significant interest in the fields of membrane biophysics, lipidomics, and drug delivery systems. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and biological context of 16:0 monomethyl PE, along with detailed experimental protocols for its synthesis, purification, and analysis.
Chemical Structure and Properties
16:0 monomethyl PE is a glycerophospholipid with a glycerol (B35011) backbone esterified with two palmitic acid (16:0) chains at the sn-1 and sn-2 positions. The sn-3 position is attached to a phosphate (B84403) group, which is further esterified to a monomethylated ethanolamine (B43304) headgroup.[2]
The IUPAC name for this lipid is [(2R)-2,3-di(hexadecanoyloxy)propyl] 2-(methylazaniumyl)ethyl phosphate.[3]
Physicochemical Properties
The progressive methylation of the ethanolamine headgroup from phosphatidylethanolamine (PE) to PC imparts significant changes in the physicochemical properties of the lipid. These alterations influence membrane fluidity, packing, and curvature. The following table summarizes key quantitative data for the 16:0 series of N-methylated PEs.
| Property | 1,2-Dipalmitoyl-PE (DPPE) | 1,2-Dipalmitoyl-monomethyl-PE (DPMePE) | 1,2-Dipalmitoyl-dimethyl-PE (DPMe2PE) | 1,2-Dipalmitoyl-PC (DPPC) |
| Molecular Formula | C₃₇H₇₄NO₈P[4] | C₃₈H₇₆NO₈P[5] | C₃₉H₇₈NO₈P | C₄₀H₈₀NO₈P |
| Molecular Weight ( g/mol ) | 691.96[6] | 705.986[5] | 720.01 | 734.04 |
| Exact Mass (Da) | 691.515205[4] | 705.530855[3] | 719.5465 | 733.5621 |
| Main Phase Transition Temperature (Tm) (°C) | 63[7] | 54.5[7] | 46.5[7] | 41[7] |
Biological Significance: The Phosphatidylethanolamine N-Methyltransferase (PEMT) Pathway
16:0 monomethyl PE is a key intermediate in the de novo synthesis of phosphatidylcholine in the liver, a pathway catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT).[3][8] This pathway involves the sequential methylation of PE, using S-adenosyl-L-methionine (SAM) as the methyl donor, to form monomethyl PE, dimethyl PE, and finally PC.[3] The PEMT pathway is crucial for maintaining the PC/PE ratio in cellular membranes, which is vital for membrane integrity and function.[8]
Caption: The sequential methylation of PE to PC by the enzyme PEMT.
Experimental Protocols
Synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-methyl
A general synthetic route for N-methylated phosphatidylethanolamines can be adapted from methods for synthesizing related phospholipids.[9][10][11]
Materials:
-
2-(N-methyl-N-tert-butoxycarbonylamino)ethyl phosphorodichloridate
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Trifluoroacetic acid (TFA)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol, water mixtures)
Procedure:
-
Phosphorylation: Dissolve 1,2-dipalmitoyl-sn-glycerol in anhydrous DCM. In a separate flask, dissolve 2-(N-methyl-N-tert-butoxycarbonylamino)ethyl phosphorodichloridate in anhydrous DCM. Cool both solutions to 0°C. Add the phosphorodichloridate solution dropwise to the diacylglycerol solution in the presence of anhydrous pyridine, which acts as a base. Stir the reaction at room temperature overnight under an inert atmosphere (e.g., argon or nitrogen).
-
Hydrolysis: Add water to the reaction mixture to hydrolyze the remaining P-Cl bond. Stir for 2-4 hours.
-
Extraction: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl and water. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Deprotection: Dissolve the resulting protected phospholipid in a mixture of DCM and TFA. Stir at room temperature for 1-2 hours to remove the Boc protecting group.
-
Purification: Neutralize the reaction mixture with a base (e.g., triethylamine) and concentrate. Purify the crude 16:0 monomethyl PE by silica gel column chromatography using a gradient of chloroform/methanol/water.
-
Characterization: Confirm the structure and purity of the final product by thin-layer chromatography (TLC), mass spectrometry, and NMR spectroscopy.
Purification by High-Performance Liquid Chromatography (HPLC)
Purification of N-methylated phosphatidylethanolamines can be achieved using reversed-phase HPLC.[12][13]
Instrumentation and Columns:
-
HPLC system with a UV or evaporative light scattering detector (ELSD).
-
Reversed-phase C8 or C18 column.
Mobile Phase:
-
A gradient system is typically used. For example, a gradient of acetonitrile/methanol and water with a modifier like formic acid or ammonium (B1175870) formate.
Procedure:
-
Sample Preparation: Dissolve the crude lipid mixture in the initial mobile phase solvent.
-
Injection and Separation: Inject the sample onto the HPLC column. Run a gradient elution to separate the different N-methylated species. The elution order is typically PE, monomethyl PE, dimethyl PE, and PC, with increasing methylation leading to decreased retention time on a reversed-phase column.
-
Fraction Collection and Analysis: Collect the fractions corresponding to the desired peak. Analyze the purity of the collected fractions by analytical HPLC or mass spectrometry.
Analysis by Mass Spectrometry
Mass spectrometry is a powerful tool for the identification and quantification of 16:0 monomethyl PE.[14][15][16]
Instrumentation:
-
Electrospray ionization (ESI) source coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
Sample Preparation:
-
Extract lipids from the sample using a modified Bligh-Dyer or Folch method.
-
Reconstitute the dried lipid extract in a suitable solvent for infusion or LC-MS analysis (e.g., methanol/chloroform).
Analytical Procedure (LC-MS/MS):
-
Chromatographic Separation: Separate the lipid classes using reversed-phase or HILIC chromatography.
-
Mass Spectrometric Detection:
-
Positive Ion Mode: 16:0 monomethyl PE will be detected as the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): Collision-induced dissociation (CID) of the precursor ion will generate characteristic fragment ions. For monomethyl PE, a neutral loss corresponding to the monomethyl phosphoethanolamine headgroup is a key diagnostic feature.[14] Additionally, fragment ions corresponding to the loss of the palmitic acid chains will be observed.
-
Precursor Ion Scanning or Neutral Loss Scanning: These scan modes on a triple quadrupole mass spectrometer can be used to selectively detect lipids containing the monomethyl phosphoethanolamine headgroup.
-
Caption: A typical workflow for the analysis of 16:0 monomethyl PE using LC-MS/MS.
References
- 1. uniprot.org [uniprot.org]
- 2. researchgate.net [researchgate.net]
- 3. Phosphatidylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 4. 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine | C37H74NO8P | CID 445468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scbt.com [scbt.com]
- 7. Thermotropic and barotropic phase transitions of N-methylated dipalmitoylphosphatidylethanolamine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphatidylethanolamine N-methyltransferase: from Functions to Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHO-(N-METHYL)-ETHANOLAMINE synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis of the diastereoisomers of 1,2-dipalmitoyl-sn-glycero-3-thiophosphorylethanolamine and their stereospecific hydrolysis by phospholipases A2 and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN103087090B - Synthetic method of 2-dipalmitoyl-sn-glycero-3-phosphoethanolamine - Google Patents [patents.google.com]
- 12. Structural insights into phosphatidylethanolamine N-methyltransferase PmtA mediating bacterial phosphatidylcholine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. Improved method for quantitative analysis of methylated phosphatidylethanolamine species and its application for analysis of diabetic mouse liver samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scispace.com [scispace.com]
